

GNE-6640: A Deep Dive into its Structural Biology and Allosteric Binding Site

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Compound of Interest		
Compound Name:	GNE-6640	
Cat. No.:	B607693	Get Quote

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This technical guide provides a comprehensive overview of the structural biology and binding site of **GNE-6640**, a selective, non-covalent inhibitor of Ubiquitin Specific Protease 7 (USP7). The information presented herein is compiled from publicly available scientific literature and structural databases, offering a detailed resource for researchers in oncology, drug discovery, and structural biology.

Executive Summary

GNE-6640 is a potent and selective small molecule inhibitor of USP7, a deubiquitinating enzyme implicated in various cancers through its role in regulating the stability of key oncoproteins and tumor suppressors. Structural and biochemical studies have revealed that **GNE-6640** employs a sophisticated mechanism of action, binding to a novel allosteric site on the USP7 catalytic domain. This binding event does not directly engage the catalytic triad but instead interferes with ubiquitin binding, thereby inhibiting the enzyme's deubiquitinating activity. This allosteric inhibition offers a promising avenue for the development of highly selective USP7-targeted therapies.

Quantitative Inhibition Data

The inhibitory activity of **GNE-6640** has been characterized against USP7 and other related deubiquitinating enzymes. The following table summarizes the key quantitative data.



Target	GNE-6640 IC50 (μM)
Full-length USP7	0.75
USP7 catalytic domain	0.43
Full-length USP47	20.3
Ub-MDM2	0.23

Structural Biology and Binding Site

The co-crystal structure of the USP7 catalytic domain in complex with **GNE-6640** has been solved (PDB ID: 5UQV), providing atomic-level insights into its mechanism of inhibition.[1]

Key Features of the GNE-6640 Binding Site:

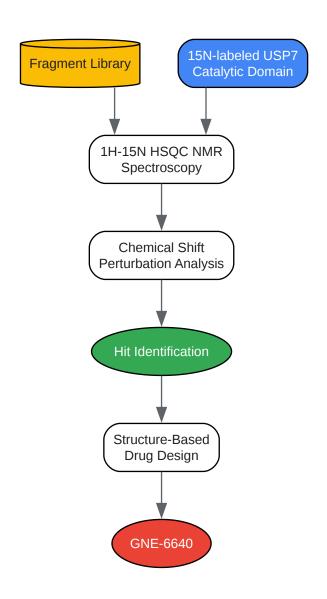
- Allosteric Pocket: GNE-6640 binds to a previously uncharacterized allosteric pocket on the USP7 catalytic domain.[2] This pocket is located approximately 12 Å away from the catalytic cysteine (Cys223), distinguishing it from active-site inhibitors.[2]
- Non-Covalent Interactions: The binding of GNE-6640 is non-covalent in nature, primarily
 driven by hydrogen bonds and hydrophobic interactions with residues lining the allosteric
 pocket.
- Interference with Ubiquitin Binding: By occupying this allosteric site, GNE-6640 sterically
 hinders the proper binding of the ubiquitin substrate to the USP7 catalytic domain.[2] This
 disruption of the enzyme-substrate interaction is the primary mechanism of inhibition.
- Selectivity: The unique architecture of the allosteric binding pocket contributes to the high selectivity of GNE-6640 for USP7 over other deubiquitinating enzymes like USP47.

Signaling Pathway Modulation

GNE-6640 exerts its cellular effects by modulating the USP7-mediated deubiquitination of key substrate proteins, most notably MDM2, a critical negative regulator of the p53 tumor suppressor.







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References

- 1. rcsb.org [rcsb.org]
- 2. USP7 small-molecule inhibitors interfere with ubiquitin binding PubMed [pubmed.ncbi.nlm.nih.gov]
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